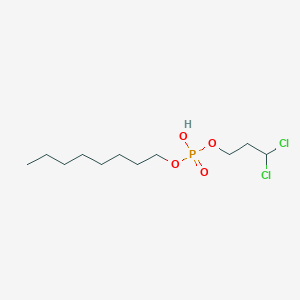
Octyldichloropropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyldichloropropyl phosphate (ODP) is a chemical compound that belongs to the class of organophosphate flame retardants. ODP has been widely used as a flame retardant in various applications, such as textiles, plastics, and construction materials, due to its excellent flame-retardant properties.
Wirkmechanismus
Octyldichloropropyl phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat. These radicals react with the flame radicals, interrupting the combustion process and preventing the spread of fire. In the treatment of neurological disorders, Octyldichloropropyl phosphate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemische Und Physiologische Effekte
Octyldichloropropyl phosphate has been shown to have toxic effects on the nervous system, liver, and kidney. It can also cause developmental and reproductive toxicity. In addition, Octyldichloropropyl phosphate has been shown to disrupt the endocrine system by interfering with hormone signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Octyldichloropropyl phosphate has several advantages as a flame retardant, including its high efficiency, low cost, and compatibility with various materials. However, its toxicity and potential environmental impact are significant limitations. In lab experiments, Octyldichloropropyl phosphate can be used to study the mechanism of flame retardancy and the potential use of Octyldichloropropyl phosphate in the treatment of neurological disorders.
Zukünftige Richtungen
Future research on Octyldichloropropyl phosphate should focus on developing safer alternatives to Octyldichloropropyl phosphate as a flame retardant. In addition, further studies are needed to understand the mechanism of action of Octyldichloropropyl phosphate in the treatment of neurological disorders and to develop more effective and targeted therapies. Finally, more research is needed to understand the environmental impact of Octyldichloropropyl phosphate and to develop strategies to mitigate its potential harm.
Synthesemethoden
Octyldichloropropyl phosphate can be synthesized by the reaction of octanol with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Octyldichloropropyl phosphate has been extensively studied for its flame-retardant properties. It has been used in various applications, such as textiles, plastics, and construction materials, to improve their fire safety. Octyldichloropropyl phosphate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
117617-70-6 |
|---|---|
Produktname |
Octyldichloropropyl phosphate |
Molekularformel |
C11H23Cl2O4P |
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
3,3-dichloropropyl octyl hydrogen phosphate |
InChI |
InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
LEYKLJDREJGQML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Andere CAS-Nummern |
117617-70-6 |
Synonyme |
octyldichloropropyl phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



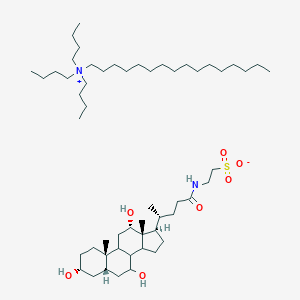
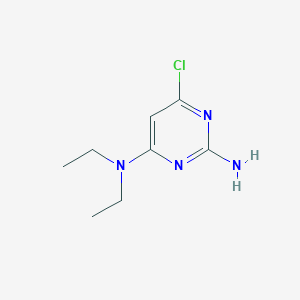
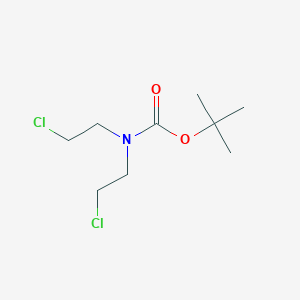
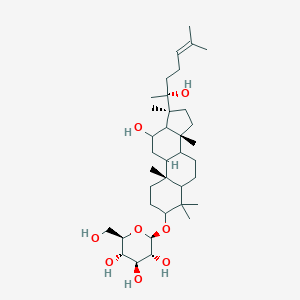
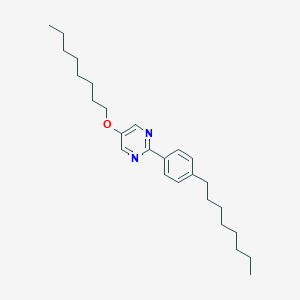
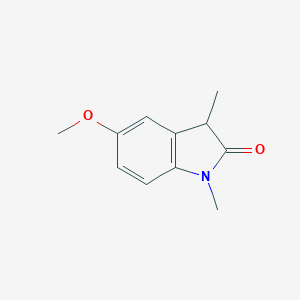

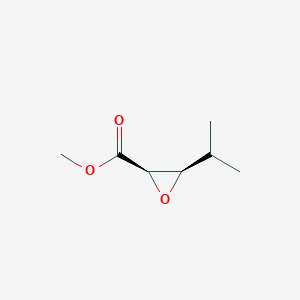
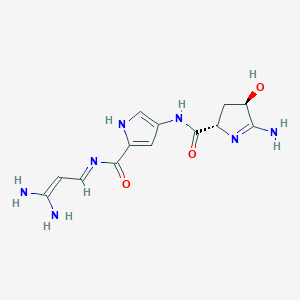
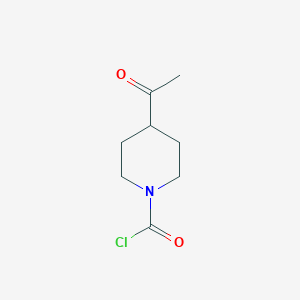
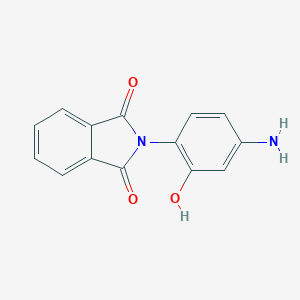
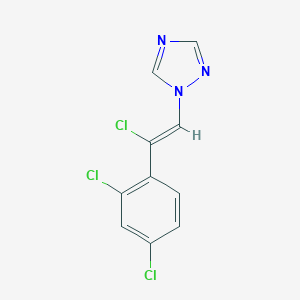
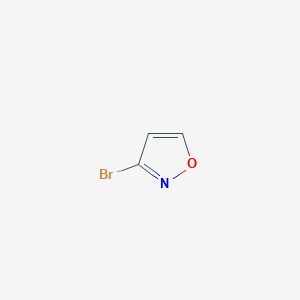
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)